molecular formula C8H7ClO5S B127328 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 CAS No. 123958-84-9

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Cat. No.: B127328
CAS No.: 123958-84-9
M. Wt: 253.68 g/mol
InChI Key: OUBZCDOQEMLMAB-FIBGUPNXSA-N
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Description

Isotope labelled 5-Chlorosulfonyl-2-methoxybenzoic Acid is an intermediate in the sythesis of S-(-)-Sulpiride, a dopamine D2 and D3-receptor antagonist.

Scientific Research Applications

Thermal Properties in Complexes

5-Chloro-2-methoxybenzoic acid is utilized in the study of thermal properties of complexes with lanthanides(III) and certain d-block elements. These complexes are characterized by their unique colors, polycrystalline nature, and undergo dehydration and decomposition under heat, forming anhydrous salts and metal oxides or oxychlorides (Ferenc & Bocian, 2003).

Spectroscopic Analysis

The spectroscopic properties of derivatives like 4-amino-5-chloro-2-methoxybenzoic acid are studied using techniques like FTIR, FT-Raman, UV, and NMR. These studies involve analyzing molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecular behavior of such compounds (Poiyamozhi et al., 2012).

Crystallography in Oxygenases

The crystal structure of dicamba monooxygenase, an enzyme that degrades herbicides like 3,6-dichloro-2-methoxybenzoic acid, illustrates the molecular interactions and mechanisms involved in the oxidative demethylation process. This research aids in understanding how soil microbes break down such herbicides (Dumitru et al., 2009).

Complex Formation with Lanthanides

Investigations into the complexes formed by 5-chloro-2-methoxybenzoates with lanthanides like La(III), Gd(III), and Lu(III) reveal insights into the symmetrical, bidentate chelating behavior of the carboxylate group and the thermal stability of these compounds. Such studies are crucial in understanding the coordination chemistry of lanthanides (Czajka et al., 2002).

Herbicide Mineralization

Research on the mineralization of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) through methods like electro-Fenton and photoelectro-Fenton provides valuable insights into environmental detoxification processes. These studies help in understanding the effectiveness of different treatment methods in degrading herbicides in aquatic environments (Brillas et al., 2003).

Magnetic and Thermal Studies

Magnetic, spectral, and thermal properties of 5-chloro-2-methoxybenzoates of various metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are explored to understand their behavior under different environmental conditions. Such studies contribute to the field of inorganic chemistry and material science (Bocian & Ferenc, 2002).

Future Directions

The future directions in the research and application of a compound depend on its potential uses and benefits. Given that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is associated with various areas of neurology research , future directions could involve further exploration of its role and potential applications in these areas.

Properties

IUPAC Name

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZCDOQEMLMAB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Commercially available 2-methoxybenzoic acid (15.2 g, 0.1 mol) was added portionwise to chlorosulphonic acid (52.43 g) over 30 min with ice cooling. Thionyl chloride (11.9 g, 0.1 mol) was added and the reaction stirred overnight. The reaction was quenched onto ice/water (250 g/65 ml) and the precipitated product granulated for 1 hr, filtered, water washed and oven dried to give the title compound (23.56 g, 93.9%) as a white solid with m.p. 138-140° C. δ (CDCl3): 4.18 (3H, s), 7.23 (1H, d), 8.21 (1H, d), 8.78 (1H, s).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
52.43 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Yield
93.9%

Synthesis routes and methods II

Procedure details

Chlorosulphonic acid (55 ml) was added over 6 hrs at 20° to a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g) and sodium chloride (10 g). The mixture was warmed to 40° and after a further hour warmed to 65°. The mixture was maintained at 65°-70° for 17 hrs, cooled and poured into ice water (300 g) to give the title compound as a colourless solid (28.7 g; 65%). ##STR16##
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

2-Methoxybenzoic acid (available from Aldrich, 5.0 g, 32.9 mmol) was warmed with chlorosulfuric acid (164 mmol, 5.0 eq., 19.1 g, 11.0 mmol) at 50° C. for 2 h. The resulting thick brown liquid was poured on crushed ice with vigorous stirring. The resulting white precipitates were filtered, washed with H2O, and dried overnight under high vacuum to give Intermediate 6 (4.8 g, 58%) as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
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5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
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5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
Reactant of Route 6
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

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